1,2-Diphenylethylene diacetate
Description
Structure
3D Structure
Properties
CAS No. |
3682-07-3 |
|---|---|
Molecular Formula |
C18H18O4 |
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(2-acetyloxy-1,2-diphenylethyl) acetate |
InChI |
InChI=1S/C18H18O4/c1-13(19)21-17(15-9-5-3-6-10-15)18(22-14(2)20)16-11-7-4-8-12-16/h3-12,17-18H,1-2H3 |
InChI Key |
YERNEDFODXSYDP-UHFFFAOYSA-N |
SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C |
Canonical SMILES |
CC(=O)OC(C1=CC=CC=C1)C(C2=CC=CC=C2)OC(=O)C |
Other CAS No. |
6316-82-1 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1,2 Diphenylethylene Diacetate and Its Precursors
Strategies for the Stereoselective Construction of the 1,2-Diphenylethane-1,2-diol Core (Hydrobenzoin)
The controlled synthesis of specific stereoisomers of hydrobenzoin (B188758) is crucial for various applications in stereoselective organic synthesis, where it serves as a precursor for chiral ligands and auxiliaries. rsc.org
Catalytic Reduction of Benzoin (B196080) and Related Diketones
The catalytic reduction of benzil (B1666583) (1,2-diphenylethane-1,2-dione) and its corresponding mono-alcohol, benzoin, presents a direct pathway to hydrobenzoin. rsc.orgorgsyn.org The stereochemical outcome of this reduction is highly dependent on the catalyst and reaction conditions employed.
Biocatalytic methods have emerged as powerful tools for the enantioselective synthesis of hydrobenzoin. For instance, the enzyme system from Talaromyces flavus exhibits remarkable pH-dependent selectivity. At a pH of 7.0, it facilitates the reduction of benzil to (S,S)-hydrobenzoin with an enantiomeric excess (ee) greater than 99% and a high diastereomeric ratio (dl/meso 97:3). rsc.orgrsc.org This selectivity is attributed to the presence of multiple enzymes within the organism that exhibit different pH optima and substrate specificities for either benzil or benzoin. rsc.org
Homogeneous catalysis using ruthenium complexes has also proven effective. The asymmetric transfer hydrogenation of benzil using a chiral Ru(II) catalyst, such as RuCl(S,S)-Tsdpen, in a mixture of formic acid and triethylamine (B128534) can produce (R,R)-hydrobenzoin in quantitative yield with high diastereoselectivity (97% de) and enantioselectivity (>99% ee). orgsyn.orgacs.org This process operates through a dynamic kinetic resolution, where the rapidly racemizing benzoin intermediate is converted into a single major stereoisomer. orgsyn.org The molar ratio of formic acid to triethylamine is a critical parameter influencing both the reactivity and stereoselectivity of the reduction. orgsyn.org
Table 1: Catalytic Reduction of Benzil to Hydrobenzoin
| Catalyst System | Substrate | Product | Enantiomeric Excess (ee) | Diastereomeric Ratio (dl/meso) | Reference |
|---|---|---|---|---|---|
| Talaromyces flavus (pH 7.0) | Benzil | (S,S)-Hydrobenzoin | >99% | 97:3 | rsc.orgrsc.org |
| RuCl(S,S)-Tsdpen / HCOOH:NEt3 | Benzil | (R,R)-Hydrobenzoin | >99% | 97% de | orgsyn.orgacs.org |
| Sodium Borohydride | Benzoin | meso-Hydrobenzoin (B1201251) | - | Exclusive meso | youtube.comnih.gov |
Asymmetric Dihydroxylation of 1,2-Diphenylethene (Stilbene)
The Sharpless Asymmetric Dihydroxylation (AD) of trans-stilbene (B89595) is a highly reliable and widely used method for preparing enantiomerically pure hydrobenzoin. bristol.ac.ukorgsyn.orgresearchgate.net This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand, a co-oxidant, and an additive. bristol.ac.ukthieme-connect.de
The choice of the chiral ligand, typically a derivative of dihydroquinidine (B8771983) (DHQD) or dihydroquinine (DHQ), dictates the facial selectivity of the dihydroxylation, leading to either the (R,R)- or (S,S)-enantiomer of hydrobenzoin. For example, using (DHQD)2PHAL as the ligand with AD-mix-β results in the formation of (R,R)-1,2-diphenylethane-1,2-diol from trans-stilbene with an enantiomeric excess often exceeding 99%. thieme-connect.de
A typical procedure involves reacting trans-stilbene with a mixture of potassium ferricyanide (B76249) (the co-oxidant), potassium carbonate, and the osmium/ligand complex in a tert-butyl alcohol/water solvent system. bristol.ac.uk The reaction is generally stirred overnight at room temperature. bristol.ac.uk The use of N-methylmorpholine N-oxide (NMO) as the co-oxidant is also common. orgsyn.org The reaction's efficiency and enantioselectivity have made it a favored method for producing optically active diols. bristol.ac.uk
Table 2: Sharpless Asymmetric Dihydroxylation of trans-Stilbene
| Ligand | Product Configuration | Enantiomeric Excess (ee) | Co-oxidant | Reference |
|---|---|---|---|---|
| (DHQD)2PHAL (in AD-mix-β) | (R,R) | >99.8% | K3[Fe(CN)6] | thieme-connect.de |
| Dihydroquinidine p-chlorobenzoate | (1R, 2R) | 90% | K3[Fe(CN)6] | bristol.ac.ukorgsyn.org |
Electrochemical Approaches to Vicinal Diol Formation
Electrochemical methods offer an alternative route for the synthesis of 1,2-diols. While direct electrochemical synthesis of hydrobenzoin is less commonly detailed, related transformations highlight the potential of this approach. For instance, the electrochemical oxidation of alcohols can be promoted by iodine in an environmentally friendly water-based system. lookchem.com The electrochemical synthesis of 1,2-disilylethanes from α-silylacetic acids has also been demonstrated, showcasing the capability of electrochemical methods to form C-C bonds. nih.gov The pinacol (B44631) coupling of arylaldehydes, another route to 1,2-diols, can be achieved using metal-free thermal organocatalysis or via electrochemical means, presenting a sustainable alternative to traditional methods. researchgate.netlookchem.com
Direct Diacetoxylation and Esterification Reactions Leading to 1,2-Diphenylethylene Diacetate
Once hydrobenzoin is synthesized, it can be readily converted to this compound. Alternatively, direct diacetoxylation of related alkenes can also yield the target compound.
Electrolytic Acetoxylation of Diaryl Alkenes (e.g., 1,1-Diphenylethylene)
The anodic acetoxylation of diaryl alkenes provides a direct route to diacetate products. Studies have shown that the electrolysis of 1,1-diphenylethylene (B42955) in a solution of sodium acetate (B1210297) in glacial acetic acid can yield 1,2-di-O-acetyl-1,1-diphenylethylene glycol. acs.org This reaction proceeds through an electrochemical process where the organic substrate is oxidized at the anode at a potential lower than the discharge potential of the acetate ion. researchgate.netacs.org The proposed mechanism involves an initial two-electron transfer from the alkene to the anode, forming a dicationic intermediate. This intermediate then reacts with acetate ions, leading to the diacetoxylated product. researchgate.netacs.org The formation of acetoxylation products from 1,1-diphenylethylene via controlled potential electrolysis has been confirmed. researchgate.net
Esterification of 1,2-Diphenylethane-1,2-diol with Acetic Anhydride (B1165640) or Acetyl Halides
The most straightforward method for synthesizing this compound is the esterification of 1,2-diphenylethane-1,2-diol. This is typically achieved by reacting the diol with acetic anhydride or an acetyl halide. ontosight.aiwikipedia.org Acetic anhydride is a widely used and effective reagent for the acetylation of alcohols. wikipedia.orgchemcess.com The reaction is often catalyzed by a base, such as pyridine, or an acid catalyst. wikipedia.org This esterification reaction proceeds readily to give the corresponding diacetate. wikipedia.orgorganic-chemistry.org The synthesis of this compound is a downstream application of hydrobenzoin. lookchem.com
Catalytic Oxidation Pathways of Stilbene (B7821643) Leading to Hydrobenzoin Diacetate
The direct conversion of stilbene to this compound, also known as hydrobenzoin diacetate, through catalytic oxidation represents an efficient synthetic route. Various catalytic systems have been explored to achieve this transformation.
One approach involves the use of selenium dioxide, which can mediate the syn-diacetoxylation of alkenes. rsc.org For instance, the reaction of trans-but-2-ene with selenium dioxide yields the corresponding diacetate, demonstrating the potential of this method. rsc.org However, when applied to stilbene, the yields have been reported to be low, suggesting that this method may have a high substrate dependence and lack broad applicability. rsc.org
Another pathway involves the anodic oxidation of benzoic acid in the presence of trans- or cis-stilbene (B147466). This electrochemical method, conducted in acetonitrile (B52724) with platinum electrodes, yields meso-hydrobenzoin dibenzoate. cdnsciencepub.com This process is believed to proceed through a stepwise oxidation mechanism involving a cyclic 1,2-benzoxonium ion intermediate. cdnsciencepub.com
More recently, hypervalent iodine reagents have emerged as powerful tools for the vicinal diacetoxylation of alkenes. thieme-connect.debohrium.com Chiral iodine(III) catalysts, in particular, have been developed for the enantioselective diacetoxylation of styrenes, a reaction class that is mechanistically relevant to stilbene. rsc.org These catalysts work by being oxidized in situ by a terminal oxidant, such as peracetic acid, to form a reactive iodine(III) species that then delivers two acetate groups to the alkene. thieme-connect.dersc.org
Research has also investigated ruthenium catalysts for the oxidation of trans-stilbene. In the presence of an oxidant like iodobenzene (B50100) diacetate, these catalysts can promote the formation of various products, including epoxides and α-ketoacetates, with the product distribution depending on the specific olefin and catalyst used. researchgate.net The liquid-phase catalytic oxidation of trans-stilbene has been noted to produce hydrobenzoin diacetate among other oxidation products. researchgate.net
Stereocontrolled Approaches in the Synthesis of this compound
Controlling the stereochemistry during the synthesis of this compound is critical for applications where specific isomers are required. This is achieved by synthesizing specific stereoisomers of the precursor, 1,2-diphenylethane-1,2-diol (hydrobenzoin), and by using chiral catalysts for direct diacetate synthesis.
Enantioselective Preparation of 1,2-Diphenylethane-1,2-diol Isomers
The enantioselective synthesis of 1,2-diphenylethane-1,2-diol isomers is well-established, with two primary methods being the Sharpless asymmetric dihydroxylation of stilbene and the asymmetric reduction of benzil.
The Sharpless asymmetric dihydroxylation (AD) of trans-stilbene is a highly reliable and convenient method for producing chiral hydrobenzoins. orgsyn.orgnih.govresearchgate.net This reaction utilizes osmium tetroxide as the catalyst in combination with a chiral ligand, typically a derivative of dihydroquinidine (DHQD) or dihydroquinine (DHQ), to direct the hydroxylation to a specific face of the double bond. The commercially available "AD-mix" reagents (AD-mix-β containing (DHQD)₂PHAL and AD-mix-α containing (DHQ)₂PHAL) provide access to (R,R)-hydrobenzoin and (S,S)-hydrobenzoin, respectively, in high chemical and optical yields (typically around 90% ee). thieme-connect.denih.gov
A second powerful method is the asymmetric transfer hydrogenation of benzil. acs.orgacs.org This approach uses a chiral ruthenium catalyst, such as RuCl(S,S)-Tsdpen, with a hydrogen source like a formic acid/triethylamine mixture. acs.orgacs.org This system efficiently reduces benzil to give, for example, (R,R)-hydrobenzoin with excellent diastereomeric (97% de) and enantiomeric purities (>99% ee). acs.orgacs.org The reaction proceeds via a dynamic kinetic resolution, where a rapidly racemizing intermediate is converted predominantly into one stereoisomer. acs.org
| Method | Starting Material | Catalyst/Reagent | Product Isomer | Typical Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Sharpless Asymmetric Dihydroxylation | trans-Stilbene | OsO₄ / AD-mix-β | (R,R)-Hydrobenzoin | ~90% | nih.gov |
| Asymmetric Transfer Hydrogenation | Benzil | RuCl(S,S)-Tsdpen / HCOOH-NEt₃ | (R,R)-Hydrobenzoin | >99% | acs.org, acs.org |
Diastereoselective Formation of this compound from Chiral Precursors
Once the enantiomerically pure 1,2-diphenylethane-1,2-diol is obtained, its conversion to this compound is a straightforward esterification that proceeds with retention of configuration. The stereocenters are already established in the diol precursor, and the subsequent acylation does not affect their arrangement.
This transformation is typically achieved by reacting the chiral diol, such as (R,R)-hydrobenzoin, with an acetylating agent like acetic anhydride or acetyl chloride in the presence of a base. Pyridine is commonly used as both a solvent and a catalyst, serving to activate the acetylating agent and neutralize the acidic byproduct (acetic acid or HCl). The reaction is diastereoselective because the pre-existing stereochemistry of the diol directly dictates the stereochemistry of the resulting diacetate. For example, the acetylation of (R,R)-hydrobenzoin will exclusively yield (R,R)-1,2-diphenylethylene diacetate. This method ensures that the high enantiomeric purity of the diol precursor is transferred to the final diacetate product.
Utilization of Chiral Reagents and Catalysts in Diacetate Synthesis
The direct synthesis of chiral this compound from an achiral alkene like stilbene requires the use of chiral catalysts or reagents. Significant advances in this area have been made using hypervalent iodine chemistry. thieme-connect.de
The first catalytic enantioselective diacetoxylation of alkenes was reported using chiral iodine(III) reagents. thieme-connect.de The strategy involves an iodoarene precatalyst that is oxidized to the active iodine(III) species by a terminal oxidant. The design of the iodoarene is crucial, often featuring chiral backbones with side arms that create a chiral environment around the iodine center. bohrium.comrsc.org This chiral pocket influences the binding of the alkene and the subsequent delivery of the acetate groups, leading to the formation of one enantiomer of the diacetate product over the other.
For example, chiral iodoarenes derived from lactic acid have been developed as catalysts for the enantioselective dioxygenation of alkenes. bohrium.com In these systems, peracetic acid serves as the terminal oxidant to regenerate the active catalyst. The reaction proceeds under mild conditions, and while much of the initial work focused on terminal alkenes like styrenes, the principle is applicable to disubstituted alkenes such as stilbene. bohrium.comrsc.org
| Substrate | Chiral Precatalyst | Oxidant | Product | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| Styrene (B11656) | Chiral Lactate-based Iodoarene | Peracetic Acid | 1-Phenylethane-1,2-diyl diacetate | Not specified | Up to 55% | bohrium.com |
| Styrene | Chiral Amide-functionalized Iodoarene | mCPBA | 1-Phenylethane-1,2-diyl diacetate | Not specified | Not specified | recercat.cat |
Note: Data for stilbene is limited; styrene is shown as a representative substrate for this reaction class.
Mechanistic Investigations of 1,2 Diphenylethylene Diacetate Formation and Chemical Transformations
Elucidation of Reaction Mechanisms in Diacetoxylation Processes
The diacetoxylation of 1,2-diphenylethylene (stilbene) can proceed through various pathways, often dictated by the reagents and conditions employed. Key to understanding these processes is the identification and analysis of reactive intermediates that govern the reaction's course and stereochemical outcome.
Analysis of Reactive Intermediates (e.g., Cyclic 1,2-Acetoxonium Ions)
A central reactive intermediate implicated in the diacetoxylation of alkenes is the cyclic 1,2-acetoxonium ion. researchgate.netorganic-chemistry.orgscienceinfo.com Its formation is a key step in reactions like the Woodward and Prévost dihydroxylations, which proceed via a diacetate intermediate. organic-chemistry.orgscienceinfo.com
In the Woodward reaction, the treatment of an alkene with iodine and silver acetate (B1210297) in wet acetic acid leads to syn-diols after hydrolysis of the diacetate. scienceinfo.com The mechanism involves the initial formation of a cyclic iodonium (B1229267) ion from the alkene and iodine. organic-chemistry.orgscienceinfo.com This is followed by an SN2-type attack by an acetate ion, leading to a trans-iodoacetate. Anchimeric assistance from the neighboring acetate group facilitates the departure of the iodide, forming a cyclic acetoxonium ion. scienceinfo.com In the presence of water, this ion is opened to give a monoacylated diol, which upon hydrolysis, yields the syn-diol. organic-chemistry.org
Conversely, the Prévost reaction, which employs anhydrous conditions, results in anti-diols. The mechanism also proceeds through a cyclic iodonium and subsequently a cyclic acetoxonium ion. However, in the absence of water, a second acetate ion attacks the acetoxonium ion, leading to the anti-diacetate.
The stereochemical outcome of these reactions provides strong evidence for the intermediacy of the cyclic acetoxonium ion. For instance, the electrolysis of trans-stilbene (B89595) in anhydrous acetic acid containing sodium acetate yields mainly meso-1,2-di-O-acetyl-1,2-diphenylethylene glycol. researchgate.net In moist acetic acid, it produces threo-1-O-acetyl-1,2-diphenylethylene glycol. researchgate.net The stereospecificity of these products is consistent with a mechanism involving an intermediate cyclic 1,2-acetoxonium ion formed at the electrode surface. researchgate.netresearchgate.net
Table 1: Comparison of Woodward and Prévost Reaction Conditions and Products
| Feature | Woodward Reaction | Prévost Reaction |
| Solvent | Wet Acetic Acid | Anhydrous Acetic Acid |
| Key Reagents | Iodine, Silver Acetate, Water | Iodine, Silver Acetate |
| Intermediate | Cyclic Acetoxonium Ion | Cyclic Acetoxonium Ion |
| Final Product | syn-Diol (from syn-diacetate) | anti-Diol (from anti-diacetate) |
Electron Transfer Mechanisms in Electrochemical Syntheses
Electrochemical methods offer an alternative route for the synthesis of 1,2-diphenylethylene diacetate, often involving distinct electron transfer mechanisms. The anodic oxidation of aromatic compounds can lead to the formation of diacetates. researchgate.net
A proposed mechanism for the anodic oxidation of compounds like 1,1-diphenylethylene (B42955) in acetic acid-sodium acetate involves an initial two-electron transfer from the organic substrate to the anode. researchgate.net This process forms a dicationic intermediate, which then reacts with acetate ions and loses a proton to yield the diacetate product. researchgate.net Stereochemical investigations of the electrolysis of trans-stilbene under similar conditions support a mechanism involving a stereoselectively formed cyclic 1,2-acetoxonium ion at the electrode surface, which argues against a simple epoxide intermediate. researchgate.netresearchgate.net
Recent studies have also explored electrochemical methods for the selective hydrogenation of alkynes to Z-alkenes, which can be precursors to specific stilbene (B7821643) isomers. For example, the electrochemical hydrogenation of 1,2-diphenylethyne can selectively produce (Z)-1,2-diphenylethene. rsc.org This process involves the generation of hydrogen at the cathode and its interaction with a palladium catalyst. rsc.org The mechanism is thought to proceed through the formation of palladium(0), which absorbs hydrogen and then complexes with the alkyne, leading to sequential hydrogen transfer and the formation of the Z-alkene. rsc.org
Mechanistic Pathways of Catalytic Oxidation Reactions Involving 1,2-Diphenylethylene
The catalytic oxidation of 1,2-diphenylethylene can lead to a variety of products, including epoxides, aldehydes, and diacetates, depending on the catalyst and oxidant used. nih.govresearchgate.netresearchgate.net
One-pot oxidative rearrangement of stilbenes to 2,2-diaryl-2-hydroxyacetaldehydes has been achieved using an oxone/iodine catalytic system. nih.govacs.org A proposed mechanism suggests that sodium iodide is first oxidized to hypoiodous acid (HOI), which adds to the alkene to form an iodohydrin intermediate. nih.govacs.org Further oxidation of the iodine by oxone generates a hypervalent iodine species that undergoes an aryl ring migration to form a diarylacetaldehyde, which is then oxidized to the final hydroxyaldehyde product. nih.govacs.org
Ruthenium(III) complexes have also been employed as catalysts for the oxidation of olefins like stilbene, using iodobenzene (B50100) diacetate as the oxidant. researchgate.net These reactions can yield α-ketoacetates alongside the corresponding epoxides. researchgate.net The selectivity of the reaction is influenced by the substitution pattern of the olefin and the specific catalyst used. researchgate.net Similarly, copper-oxide-based nanowires have shown catalytic activity for the epoxidation of trans-stilbene. rsc.org
The mechanism of these catalytic oxidations often involves the formation of high-valent metal-oxo species that act as the active oxidant. For instance, in manganese-catalyzed epoxidations, a Mn(V)=O species is often implicated. diva-portal.org
Table 2: Products of Catalytic Oxidation of trans-Stilbene with Different Systems
| Catalyst System | Oxidant | Major Products | Reference |
| NaI / Oxone | Oxone | 2,2-Diaryl-2-hydroxyacetaldehyde, Benzaldehyde, Benzophenone | nih.govacs.org |
| Binaphthyl-Ru(III) | Iodobenzene diacetate | α-Ketoacetates, Epoxides | researchgate.net |
| CuO@Ag NWs | Air | trans-Stilbene oxide | rsc.org |
Detailed Studies on Stereochemical Control during Diacetate Formation
Achieving stereochemical control is a significant challenge in the synthesis of complex molecules. In the formation of this compound, the stereochemistry is often dictated by the reaction mechanism and the nature of the intermediates.
As discussed, the formation of a cyclic acetoxonium ion is a key factor in controlling the stereochemical outcome of diacetoxylation reactions. researchgate.netorganic-chemistry.orgscienceinfo.com The Woodward and Prévost reactions are classic examples where the presence or absence of water directs the reaction towards syn or anti diacetates, respectively, through the stereospecific opening of the cyclic intermediate. organic-chemistry.org
In electrochemical syntheses, the stereochemistry can be influenced by the electrode surface. The formation of meso-1,2-di-O-acetyl-1,2-diphenylethylene glycol from the electrolysis of trans-stilbene suggests a stereoselective process occurring at the electrode. researchgate.net
In catalytic systems, the ligand environment of the metal center can play a crucial role in determining the stereoselectivity. For instance, in the epoxidation of chiral allylic alcohols, high stereochemical control can be achieved due to a rigid transition state imposed by multiple titanium-oxygen bonds in a titanium template. researchgate.net While not directly forming a diacetate, this principle of a well-defined catalyst-substrate complex influencing the stereochemical outcome is broadly applicable. The epoxidation of (Z)-stilbene with certain manganese complexes, however, can proceed non-selectively, leading to isomerization and rearrangement products, suggesting the involvement of a cationic intermediate. researchgate.net
Recent advancements have demonstrated new methods for controlling stereochemistry in SN1 reactions, which are typically challenging to control, especially in acyclic systems. technion.ac.il By employing neighboring group participation, precise stereochemical control can be achieved, opening new avenues for creating complex molecules with defined stereocenters. technion.ac.il
Chemical Transformations and Reactivity of 1,2 Diphenylethylene Diacetate
Regioselective and Stereoselective Hydrolysis of Acetate (B1210297) Moieties
The hydrolysis of 1,2-diphenylethylene diacetate involves the cleavage of one or both of its ester linkages to yield the corresponding monoacetate and, ultimately, 1,2-diphenylethane-1,2-diol. The ability to perform this transformation with high regioselectivity (cleaving one specific acetate group) and stereoselectivity (differentiating between enantiomeric or diastereomeric forms) is of significant synthetic interest.
Enzymatic catalysis, particularly with hydrolases like lipases and esterases, has proven to be a powerful tool for achieving such selectivity in related diacetate compounds. rsc.orgnih.gov These biocatalysts operate in mild conditions and can exhibit remarkable chemo-, regio-, and stereoselectivity. mdpi.com For instance, studies on the hydrolysis of hexane-1,2-diol diacetate using various yeast strains demonstrated that enzymes from Pichia jadinii, Rhodotorula glutinis, and Yarrowia lipolytica showed high regioselectivity for the primary acetate group. nih.gov Similarly, the enzymatic hydrolysis of (±)-trans-1,2-diacetoxycycloalkanes using porcine liver esterase allows for the convenient resolution of enantiomers, yielding optically active cycloalkane-1,2-diols. rsc.org This body of research strongly suggests that a similar enzymatic approach could be effectively applied to this compound for the preparation of chiral monoacetates or diols, which are valuable synthetic intermediates.
| Enzyme/Catalyst | Substrate | Selectivity Outcome | Reference |
| Porcine Liver Esterase | (±)-trans-1,2-Diacetoxycycloalkanes | Enantioselective hydrolysis to yield optically active diols. | rsc.org |
| Pichia jadinii Enzymes | Hexane-1,2-diol diacetate | High regioselectivity towards the primary acetate group. | nih.gov |
| Rhodotorula glutinis Enzymes | Hexane-1,2-diol diacetate | High regioselectivity towards the primary acetate group. | nih.gov |
| Alcohol Dehydrogenases (e.g., ADHT, LBADH) | 2-Hydroxy ketones (related precursors) | High stereoselectivity in reducing ketones to form anti-diols. | mdpi.com |
Transesterification Reactions and Derivatization
Transesterification is a fundamental reaction for derivatizing this compound, involving the exchange of its acetate groups for other alkoxy groups to form new esters. masterorganicchemistry.com This transformation can be catalyzed by either acids or bases. scielo.br
Base-Catalyzed Transesterification : This process typically involves an alkoxide nucleophile (e.g., sodium methoxide) attacking one of the carbonyl carbons of the diacetate. This leads to a tetrahedral intermediate that subsequently collapses, expelling an acetate anion and resulting in the formation of a new ester. The reaction is an equilibrium process, and using the corresponding alcohol as a solvent can drive the reaction to completion. masterorganicchemistry.comscielo.br
Acid-Catalyzed Transesterification : Under acidic conditions, the carbonyl oxygen is first protonated, which activates the carbonyl carbon towards nucleophilic attack by an alcohol. A series of protonation and deprotonation steps follows, leading to the elimination of acetic acid and the formation of the new ester. scielo.br
These transesterification reactions allow for the synthesis of a wide array of 1,2-diphenylethylene diesters with varied properties. Beyond simple transesterification, the core diol, obtained from hydrolysis, can be derivatized in numerous ways. For example, it can be reacted with acyl halides, such as 4-nitrobenzoyl chloride, to produce different diesters, which can then be further transformed, such as by hydrogenation of the nitro groups to amines. nih.gov This highlights the role of the diacetate as a protected form of the diol, which can be unveiled and modified to access a broad range of derivatives.
Rearrangement and Migration Reactions of the Diacetate Scaffold
The this compound scaffold is susceptible to rearrangement reactions, particularly those involving the migration of its aryl groups. Such reactions are often promoted by hypervalent iodine(III) reagents, like phenyliodine(III) diacetate (PIDA), which are known to facilitate oxidative rearrangements. nih.govresearchgate.net
While direct studies on this compound are limited, extensive research on related systems provides significant insight into this reactivity. Hypervalent iodine(III) reagents are frequently used to trigger oxidative rearrangements involving 1,2-aryl migration in alkenes and other unsaturated systems, often producing α-keto diacetates or other valuable synthons. researchgate.netresearchgate.net
For example, the PIDA-mediated reaction of cinnamic acids has been shown to proceed via a 1,2-aryl migration to synthesize α-keto diacetates. researchgate.net Similarly, PIDA can induce a 1,2-ipso-migration of heteroaryl rings in certain Mannich bases, leading to N-acetoxymethyl derivatives. acs.org These reactions underscore the capacity of the diacetate functionality, often in concert with a hypervalent iodine reagent, to participate in and direct complex skeletal rearrangements. The mechanism is believed to be ionic rather than radical. acs.org The application of these methodologies to this compound could foreseeably lead to novel rearranged structures.
| Reagent System | Substrate Type | Transformation | Product Type | Reference |
| PIDA / Methanol | Cinnamic Acids | Oxidative Rearrangement / 1,2-Aryl Migration | α-Keto Diacetates | researchgate.net |
| PIDA | Mannich Bases of Imidazo[1,2-a]pyridines | 1,2-ipso-Migration of Heteroaryl Ring | N-Acetoxymethyl-N-arylimidazo[1,2-a]pyridine-3-amines | acs.org |
| PIDA / BF₃·Et₂O | o-Alkenyl Aryl Ureas | 1,2-Aryl Migration / Fluorination Cascade | Fluoro-benzoxazepines | rsc.org |
| HTIB / CH₂Cl₂ | α,β-Unsaturated Diaryl Ketones | Oxidative 1,2-Aryl C-C Migration | α-Aryl-β,β-ditosyloxy Ketones | researchgate.net |
Transformations Involving the 1,2-Diphenylethane (B90400) Carbon Skeleton
The central 1,2-diphenylethane carbon framework of the molecule provides another avenue for chemical transformation. wiley-vch.de The stability of this bibenzyl structure allows for reactions that modify the core while potentially retaining the acetate groups, or after their removal.
One potential transformation is the oxidation of the carbon skeleton. Depending on the reagents and conditions, the diol precursor (hydrobenzoin) can be oxidized to the corresponding diketone, benzil (B1666583). thieme-connect.de Conversely, the parent structure, 1,2-diphenylethane, can be synthesized through methods like the reaction of benzyl (B1604629) chloride with sodium metal or the hydrogenation of benzoin (B196080). chemicalbook.com The reactivity of the closely related stilbene (B7821643) (1,2-diphenylethylene) structure, which includes photochemical isomerization and cyclization reactions, also hints at potential transformations of the diacetate under specific energetic conditions. wiley-vch.dewiley.com Furthermore, the vicinal C-H bonds of the ethyl bridge in related diphenylethane structures have been shown to undergo electrophotocatalytic diamination, converting them into 1,2-diamine derivatives, which suggests that the carbon skeleton is amenable to advanced C-H functionalization strategies. dicp.ac.cn
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Chiral Compounds
1,2-Diphenylethylene diacetate serves as a crucial synthetic intermediate for accessing the 1,2-diphenylethane (B90400) scaffold. This structural motif is central to a wide range of valuable chiral compounds. The diacetate's primary utility comes from its potential to be readily converted into its corresponding diol, 1,2-diphenylethane-1,2-diol, through hydrolysis. This diol is a versatile precursor that can be further functionalized to produce a variety of stereochemically defined molecules. The most significant of these is the chiral diamine, 1,2-diphenylethane-1,2-diamine (B1144217) (DPEN), a cornerstone of modern asymmetric synthesis. mdpi.comwikipedia.org The stability of the diphenylethane backbone makes it an ideal framework for constructing complex molecular architectures. ontosight.aiwiley-vch.de
Precursor to Chiral Ligands and Organocatalysts
The transformation of this compound derivatives into chiral ligands and organocatalysts represents one of its most impactful applications in organic chemistry. mdpi.comnih.gov The C₂-symmetric backbone derived from this compound is a privileged structure, meaning it has been found to be effective for inducing chirality in a wide array of chemical reactions. mdpi.com This has led to the development of a large family of catalysts that are indispensable in academic and industrial settings for producing enantiomerically pure compounds, particularly for the pharmaceutical industry. acs.org
The enantiomers of 1,2-diphenylethane-1,2-diamine (DPEN), namely (1R,2R)-DPEN and (1S,2S)-DPEN, are arguably the most important derivatives accessible from the 1,2-diphenylethane scaffold. wikipedia.orgnih.gov While the most common laboratory synthesis of DPEN starts from benzil (B1666583), synthetic routes from diol precursors, which can be obtained from the diacetate, are well-established for analogous structures. For instance, the synthesis of a related diamine monomer, 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA), is achieved via a two-step process from 1,2-diphenylethane-1,2-diol involving esterification followed by a palladium-catalyzed hydrogenation to convert nitro groups into the desired amino functionalities. nih.govmdpi.com This demonstrates a viable pathway for converting the diacetate's core structure into the crucial diamine.
The resulting chiral diamine, DPEN, is a bidentate ligand that forms stable complexes with a variety of transition metals and can also function as a key component in metal-free organocatalysts. mdpi.com Its rigid structure, defined by the two phenyl groups, creates a well-defined chiral environment that allows for highly effective stereochemical control.
Ligands and organocatalysts derived from the 1,2-diphenylethane-1,2-diamine (DPEN) scaffold are employed in a multitude of enantioselective catalytic reactions. nih.gov The tunability of the amine groups allows for the synthesis of a broad range of catalysts with tailored steric and electronic properties. chalmers.se
Key applications include:
Asymmetric Hydrogenation: N-tosylated DPEN (TsDPEN) ligands, when complexed with ruthenium, form highly efficient catalysts for the asymmetric transfer hydrogenation of prochiral ketones and imines. wikipedia.org These catalysts, pioneered by Ryōji Noyori, are renowned for their high enantioselectivity and were a key part of the work that led to the 2001 Nobel Prize in Chemistry. wikipedia.org For example, the (cymene)Ru(S,S-TsDPEN) catalyst reduces benzil to (R,R)-hydrobenzoin with high fidelity. wikipedia.org
Asymmetric Michael Additions: Bifunctional thiourea (B124793) organocatalysts derived from (R,R)-DPEN effectively catalyze the asymmetric Michael addition of various nucleophiles to α,β-unsaturated compounds like nitroalkenes. mdpi.comrsc.orgrsc.org These reactions proceed with high yields and excellent enantioselectivities (up to 99% ee), providing access to valuable chiral building blocks. mdpi.com This methodology was successfully applied to the synthesis of the bioactive compound (R)-Phenibut. rsc.org
Asymmetric Palladium-Catalyzed Reactions: Chiral ligands incorporating the DPEN backbone have been developed for palladium-catalyzed enantioselective reactions, such as allylic amination. nih.govacs.org These ligands create a chiral pocket around the metal center, directing the approach of the nucleophile to achieve high levels of stereocontrol.
Asymmetric Mannich and Aldol (B89426) Reactions: Simple DPEN derivatives can function as highly effective organocatalysts for asymmetric Mannich and direct aldol reactions, facilitating the formation of carbon-carbon bonds with controlled stereochemistry. researchgate.netnih.gov A primary-tertiary diamine derived from C₂-symmetric DPEN has been shown to catalyze the Mannich reaction of ketimines to produce products with up to 96% enantiomeric excess. nih.gov
Table 1: Examples of Enantioselective Reactions Using DPEN-Derived Catalysts
| Reaction Type | Catalyst/Ligand | Substrate Example | Product | Enantiomeric Excess (ee) | Reference |
| Transfer Hydrogenation | (cymene)Ru(S,S-TsDPEN) | Benzil | (R,R)-Hydrobenzoin | High | wikipedia.org |
| Michael Addition | (R,R)-DPEN-Thiourea | Isobutyraldehyde + Nitroalkene | Michael Adduct | 97-99% | mdpi.com |
| Allylic Amination | Pd / (R,R)-DPEN derivative | Allylic Carbonate | Chiral Amine | up to 96% | nih.gov |
| Mannich Reaction | C₂-Symmetric DPEN-diamine | Cyclic Ketimine + Methyl Ketone | Mannich Product | 73-96% | nih.gov |
| Aldol Reaction | (1S,2S)-DPEN | p-Nitrobenzaldehyde + Cyclohexanone | β-Hydroxyketone | up to 94% | researchgate.net |
Derivation of 1,2-Diphenylethane-1,2-diamines for Asymmetric Catalysis
Building Block in the Synthesis of Complex Molecules
The 1,2-diphenylethane unit, made accessible from this compound, serves as a fundamental building block in the synthesis of more complex molecules beyond the catalysts themselves. The chemical stability and rigid conformation of the diphenylethane core make it an attractive scaffold for constructing elaborate molecular frameworks. wiley-vch.delookchem.com Its derivatives are intermediates in the synthesis of biologically active compounds and functional organic molecules. For example, the enantioselective reactions catalyzed by DPEN-based systems produce chiral products that are themselves valuable building blocks for pharmaceuticals, agrochemicals, and natural product synthesis. mdpi.comacs.org
Potential in Advanced Materials Development
Drawing from the chemistry of its diol derivative, the this compound structure shows significant potential as a precursor for advanced materials. ontosight.ai The diphenylethane moiety can be incorporated into polymer backbones to impart desirable properties such as thermal stability and specific optical or dielectric characteristics.
A pertinent example is the synthesis of a novel polyimide (PI) film from a diamine monomer derived from 1,2-diphenylethane-1,2-diol. nih.govmdpi.com In this work, the diol was converted to the diamine monomer 1,2-diphenylethane-1,2-diyl bis(4-aminobenzoate) (1,2-DPEDBA) . This monomer was then polymerized with 4,4′-(hexafluoroisopropylidene)diphthalic anhydride (B1165640) (6-FDA) to produce a colorless polyimide film. The resulting material exhibited a low dielectric constant and low water absorption, properties that are highly sought after for applications in microelectronics and aerospace industries. nih.gov This demonstrates the successful application of the core structure of this compound as a monomer precursor for high-performance polymers.
Advanced Spectroscopic and Theoretical Characterization Methodologies
High-Resolution Spectroscopic Analysis for Structural and Stereochemical Determination
High-resolution spectroscopic techniques are indispensable for the unambiguous identification and detailed structural analysis of 1,2-Diphenylethylene diacetate. These methods probe the nuclear and electronic environments within the molecule, offering precise data on connectivity, spatial arrangement, and vibrational modes.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural elucidation of organic molecules. While standard one-dimensional (1D) ¹H and ¹³C NMR provide initial data, advanced techniques are required to resolve the complex spin systems and stereochemistry of this compound. ipb.pt
Two-Dimensional (2D) NMR Spectroscopy: 2D-NMR experiments are crucial for assigning the proton and carbon signals unequivocally, especially for the overlapping aromatic regions. huji.ac.il
COSY (Correlation Spectroscopy): This homonuclear correlation experiment would reveal proton-proton (¹H-¹H) spin couplings. For this compound, it would definitively link the methine protons to each other and identify their couplings to adjacent aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of each carbon atom that bears a proton.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation technique reveals couplings between protons and carbons over two to three bonds. It is particularly useful for identifying the quaternary carbons and confirming the connectivity between the phenyl rings, the ethanediyl backbone, and the acetate (B1210297) groups by showing correlations from the methine protons to the carbonyl carbons of the acetate groups and the carbons of the phenyl rings. ipb.pt
Chiral Shift Reagents (CSRs): Since this compound can exist as chiral enantiomers ((1R,2R) and (1S,2S)) and a meso diastereomer, determining enantiomeric purity is critical. Chiral NMR spectroscopy, often employing chiral derivatizing agents (CDAs) or chiral solvating agents, is a powerful tool for this purpose. For instance, chiral boric acids derived from 1,2-diphenylethylenediamine have been successfully used as CDAs for the enantiomeric discrimination of related 1,2-diols by forming diastereomeric esters that exhibit separate signals in the ¹H NMR spectrum. rsc.org A similar strategy could be applied to a hydrolyzed form of this compound or by using specialized chiral shift reagents like hexa-dentate aluminum complexes that can interact with the ester functionalities. tcichemicals.com
Table 1: Expected 2D-NMR Correlations for this compound
| Technique | Correlated Nuclei | Key Information Revealed |
|---|---|---|
| COSY | ¹H – ¹H | - Correlation between the two methine protons.
|
| HSQC | ¹H – ¹³C (Direct) | - Assignment of methine carbons.
|
| HMBC | ¹H – ¹³C (Long-Range) | - Connectivity of acetate groups via correlation of methine protons to carbonyl carbons.
|
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups present in a molecule by probing their characteristic vibrational frequencies. vscht.cz
FT-IR Spectroscopy: The FT-IR spectrum of this compound is dominated by absorptions characteristic of its ester and aromatic functionalities.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the carbonyl stretch of the acetate ester groups.
C-O Stretch: Strong bands associated with the C-O stretching of the ester groups will appear in the 1200-1300 cm⁻¹ region.
Aromatic C-H and C=C: Aromatic C-H stretching vibrations typically appear as a group of weaker bands just above 3000 cm⁻¹. vscht.cz Aromatic C=C stretching vibrations give rise to absorptions in the 1400-1600 cm⁻¹ range. vscht.cz
Aliphatic C-H: The methine C-H stretching will be observed below 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements FT-IR and is particularly sensitive to non-polar, symmetric vibrations. avantesusa.com For this compound, Raman would be effective for observing the symmetric vibrations of the phenyl rings and the C-C backbone. The aromatic ring vibrations around 1600 cm⁻¹ are typically strong in Raman spectra.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|---|
| Ester | C=O Stretch | ~1740 | FT-IR (Strong) |
| Ester | C-O Stretch | ~1240 | FT-IR (Strong) |
| Aromatic | C-H Stretch | 3000 - 3100 | FT-IR (Weak-Medium) |
| Aromatic | C=C Stretch | 1400 - 1600 | FT-IR, Raman (Medium-Strong) |
| Aliphatic | C-H Stretch | <3000 | FT-IR (Medium) |
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental formula of a compound and for gaining structural information through analysis of its fragmentation patterns. acdlabs.com
For this compound (C₁₈H₁₈O₄), the exact molecular weight is 298.12 g/mol . nih.gov In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) at m/z = 298 may be observed. The fragmentation pattern is dictated by the stability of the resulting ions and neutral losses. Key fragmentation pathways would include:
Loss of an acetoxy radical (•OCOCH₃): This would lead to a fragment ion at m/z = 239.
Cleavage of the C-C bond between the two methine carbons.
Formation of the benzoyl cation (C₆H₅CO⁺): While not directly present, rearrangement and cleavage can lead to related aromatic ions. The GC-MS data available shows significant peaks at m/z 107 and 149, suggesting complex fragmentation and rearrangement processes are at play. nih.gov The fragmentation of esters often involves cleavage of the bond next to the carbonyl group. arizona.edu
Vibrational Spectroscopy (FT-IR, Raman)
Computational Chemistry and Molecular Modeling Studies
Computational methods are essential for complementing experimental data, providing a theoretical framework to understand the molecule's electronic structure, reactivity, and dynamic behavior.
Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. iucr.org For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can be employed to: researchgate.net
Optimize Molecular Geometry: Determine the lowest energy conformation(s) of the molecule, providing theoretical bond lengths and angles that can be compared with experimental data (if available from X-ray crystallography).
Predict Spectroscopic Data: Calculate theoretical vibrational frequencies (IR and Raman) to aid in the assignment of experimental spectra. researchgate.net NMR chemical shifts can also be predicted.
Analyze Electronic Properties: Determine the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of the molecule's kinetic stability and reactivity. researchgate.net
Generate Molecular Electrostatic Potential (MEP) Maps: Visualize the charge distribution and identify electrophilic and nucleophilic sites within the molecule. researchgate.net
Studies on similar molecules like 1,2-diphenylethane-1,2-dione have successfully used DFT to analyze geometric parameters, vibrational spectra, and electronic properties, demonstrating the power of this approach. researchgate.netresearchgate.net
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. researchgate.net By solving Newton's equations of motion, MD simulations provide a detailed view of the conformational landscape and dynamic behavior of a molecule. researchgate.net
For a flexible molecule like this compound, MD simulations are invaluable for:
Exploring Conformational Space: The molecule has significant conformational freedom due to rotation around the central C-C single bond and the C-phenyl bonds. MD simulations can explore the potential energy surface to identify stable and metastable conformers and the energy barriers between them.
Simulating Solvent Effects: By including explicit solvent molecules in the simulation, one can study how the environment influences the conformational preferences of the molecule.
Understanding Dynamic Behavior: MD provides insight into the time-dependent fluctuations of bond lengths, angles, and dihedral angles, offering a dynamic picture that static quantum calculations cannot capture. This is crucial for understanding how the molecule behaves in solution.
Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives
Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a series of chemical compounds and their physicochemical properties. researchgate.netacs.org For derivatives of this compound, which belong to the broader class of stilbenes, QSPR offers a powerful tool to predict various properties without the need for empirical measurement for every new derivative. researchgate.netmdpi.com This predictive capability is crucial in the rational design of new molecules with desired characteristics, saving time and resources in the synthesis and testing phases. acs.org
The core principle of QSPR lies in the hypothesis that the structure of a molecule, encoded in numerical descriptors, dictates its properties. The process of developing a QSPR model generally involves several key steps: the selection of a dataset of compounds with known properties, the calculation of molecular descriptors, the development of a mathematical model correlating the descriptors with the property of interest, and rigorous model validation. researchgate.netacs.org
Research Findings and Methodologies
While specific QSPR studies solely focused on this compound derivatives are not extensively documented, a wealth of research on structurally related stilbene (B7821643) and resveratrol (B1683913) derivatives provides a clear framework for the application of these methodologies. These studies showcase the prediction of a wide array of properties, from biological activities to photophysical characteristics.
For instance, QSPR and its counterpart for biological activity, Quantitative Structure-Activity Relationship (QSAR), have been successfully applied to predict the inhibitory activity of stilbene derivatives against various enzymes. In a study on trans-stilbene (B89595) derivatives as inhibitors of the cytochrome P450 1B1 (CYP1B1) enzyme, a 3D-QSAR model was developed. mdpi.com This model utilized molecular docking to align the compounds and identified key steric and electrostatic features responsible for their inhibitory activity. mdpi.com The predictive power of the model was confirmed through external validation, demonstrating its utility in designing novel and potent CYP1B1 inhibitors. mdpi.com
Another study focused on resveratrol derivatives as inhibitors of cyclooxygenase-2 (COX-2), an enzyme implicated in inflammation. nih.govresearchgate.net By employing a Comparative Molecular Similarity Indices Analysis (CoMSIA), a 3D-QSAR model was generated that highlighted the essential structural features for COX-2 inhibition. nih.gov Such models can guide the synthesis of new derivatives with potentially enhanced anti-inflammatory properties.
The application of QSPR is not limited to biological activities. A study on methoxy-trans-stilbene derivatives explored the relationship between their molecular structure and solid-state fluorescence properties. mdpi.com Using Partial Least Squares Regression (PLSR), a QSPR model was developed that linked the fluorescence quantum yield to various descriptors, including those derived from Hirshfeld surface analysis and calculated HOMO and LUMO energies. mdpi.com The model revealed that intermolecular interactions, such as π-π stacking, play a crucial role in the solid-state fluorescence of these compounds. mdpi.com
Data in QSPR Modeling
The foundation of any QSPR model is a dataset of compounds with their corresponding measured property. For derivatives of this compound, this could include properties like solubility, melting point, or a specific biological activity. Molecular descriptors, which are numerical representations of the chemical structure, are then calculated for each compound. These can range from simple constitutional descriptors (e.g., molecular weight, atom counts) to more complex 3D descriptors that capture the molecule's shape and electronic properties.
The following tables are illustrative examples of the type of data used in QSPR studies on stilbene derivatives, which would be analogous to studies on this compound derivatives.
Table 1: Illustrative Data for a QSPR Study on the Inhibitory Activity of Hypothetical this compound Derivatives.
This table shows a hypothetical set of this compound derivatives with varying substituents on the phenyl rings. The experimental property, in this case, is the half-maximal inhibitory concentration (IC50) against a target enzyme, which is often converted to its logarithmic form (pIC50) for modeling.
| Compound ID | Substituent (R1) | Substituent (R2) | Experimental IC50 (µM) | pIC50 (-log(IC50)) |
|---|---|---|---|---|
| DED-1 | H | H | 15.2 | 4.82 |
| DED-2 | 4-OH | H | 8.5 | 5.07 |
| DED-3 | 4-OCH3 | H | 5.1 | 5.29 |
| DED-4 | 4-Cl | H | 12.8 | 4.89 |
| DED-5 | 4-OH | 3'-OH | 3.2 | 5.50 |
| DED-6 | 4-OCH3 | 3'-OCH3 | 2.1 | 5.68 |
Table 2: Illustrative Molecular Descriptors for QSPR Modeling of Hypothetical this compound Derivatives.
This table presents a selection of calculated molecular descriptors for the hypothetical derivatives from Table 1. These descriptors quantify various aspects of the molecular structure and are used as the independent variables in the QSPR model.
| Compound ID | Molecular Weight (g/mol) | LogP | Topological Polar Surface Area (Ų) | Number of Rotatable Bonds | Predicted pIC50 (from model) |
|---|---|---|---|---|---|
| DED-1 | 298.33 | 3.10 | 52.60 | 5 | 4.85 |
| DED-2 | 314.33 | 2.89 | 72.83 | 5 | 5.12 |
| DED-3 | 328.36 | 3.18 | 61.83 | 6 | 5.35 |
| DED-4 | 332.77 | 3.81 | 52.60 | 5 | 4.91 |
| DED-5 | 330.33 | 2.68 | 93.06 | 5 | 5.48 |
| DED-6 | 358.38 | 3.27 | 71.06 | 7 | 5.65 |
Once the data is compiled, a statistical method such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Artificial Neural Networks (ANN) is used to build the QSPR model. mdpi.com The resulting model is a mathematical equation that can be used to predict the property of interest for new, unsynthesized derivatives of this compound, thereby guiding further research and development. The reliability and predictive power of the developed model are assessed using various validation techniques, including internal validation (e.g., cross-validation) and external validation with a set of compounds not used in the model development. mdpi.comnih.gov
Future Research Trajectories and Emerging Paradigms in 1,2 Diphenylethylene Diacetate Chemistry
Development of Novel and Sustainable Synthetic Routes
The chemical industry's increasing focus on green chemistry is steering research towards more environmentally benign and efficient methods for synthesizing 1,2-diphenylethylene diacetate. wiley-vch.deresearchgate.net Future efforts will likely concentrate on minimizing waste, avoiding hazardous reagents, and utilizing renewable resources.
Key areas of development include:
Catalytic Systems: A shift away from stoichiometric reagents towards catalytic methods is a central theme. Research into novel palladium-catalyzed syntheses, for instance, has demonstrated the potential for high efficiency and selectivity in forming the stilbene (B7821643) backbone. uliege.be The development of reusable and highly active catalysts will be crucial.
Greener Solvents: Traditional syntheses often rely on hazardous solvents like dichloromethane. acs.org Future research will prioritize the use of safer, more sustainable alternatives such as ethyl acetate (B1210297), acetone, or even water, where applicable. acs.org The selection of greener solvents is a critical step in reducing the environmental footprint of the synthesis process. acs.org
Biocatalysis: The use of enzymes in synthesis offers high selectivity under mild conditions. Crude enzymes have been successfully used for the enantioselective hydrolysis of acetates to produce chiral diols, which are direct precursors to enantiomerically pure this compound. researchgate.net Future work will likely expand the library of enzymes capable of acting on this substrate and its precursors.
Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches
| Feature | Conventional Approach | Emerging Sustainable Approach |
| Reagents | Stoichiometric, often hazardous | Catalytic, recyclable, non-toxic |
| Solvents | Chlorinated hydrocarbons (e.g., DCM) | Green solvents (e.g., ethyl acetate, water) |
| Energy Input | High temperatures, prolonged heating | Milder reaction conditions, alternative energy sources (e.g., microwave, ultrasound) |
| Byproducts | Significant waste generation | High atom economy, minimal byproducts |
| Selectivity | Often requires protecting groups | High chemo-, regio-, and stereoselectivity through catalyst design |
Exploration of Unprecedented Chemical Transformations
Beyond improving existing synthetic routes, a significant research thrust will be the discovery of entirely new chemical reactions involving this compound. This exploration will unlock novel derivatives with unique properties and applications.
Photoredox Catalysis: This rapidly evolving field uses light to drive chemical reactions, enabling transformations that are difficult to achieve with traditional thermal methods. nih.govacs.org Photocatalysis can be used to generate highly reactive intermediates from this compound, leading to the formation of novel C-C and C-heteroatom bonds. rsc.org The combination of photoredox catalysis with other catalytic methods, such as organocatalysis, opens up further possibilities for complex molecular construction. rsc.org
Hypervalent Iodine Reagents: These compounds are known to mediate unique oxidative transformations. acs.org Their application to this compound could facilitate novel functionalizations of the phenyl rings or the ethylene (B1197577) bridge, which are not accessible through conventional means.
Electrochemical Synthesis: Electrochemistry offers a clean and efficient way to drive redox reactions. By precisely controlling the applied potential, selective functionalization of this compound can be achieved, potentially leading to the synthesis of novel polymers or functional materials.
Integration with Automation and Flow Chemistry Technologies
The integration of automated systems and continuous flow chemistry is set to revolutionize the synthesis and optimization of this compound and its derivatives. syrris.comresearchgate.net These technologies offer significant advantages in terms of efficiency, safety, and scalability.
Enhanced Process Control: Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. mdpi.com This level of control is particularly beneficial for highly exothermic or fast reactions.
Improved Safety: Performing reactions in a continuous flow reactor minimizes the volume of hazardous materials at any given time, significantly enhancing safety. researchgate.net This is a critical consideration when working with reactive intermediates or hazardous reagents.
Facilitated Scale-Up: Scaling up a reaction from the lab to production is often a major challenge in traditional batch chemistry. Flow chemistry simplifies this process, as production can be increased by simply running the system for a longer duration or by using parallel reactors. researchgate.netdurham.ac.uk
Table 2: Advantages of Flow Chemistry in the Synthesis of this compound
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Limited by surface area-to-volume ratio | Excellent, due to high surface area-to-volume ratio |
| Mass Transfer | Often diffusion-limited | Enhanced through efficient mixing |
| Safety | Large quantities of reactants and intermediates | Small reaction volumes, better control of exotherms |
| Reproducibility | Can be variable between batches | High, due to precise parameter control |
| Automation | Complex to fully automate | Readily integrated with automated control systems |
Computational Design of Functionalized Derivatives for Specific Applications
The use of computational chemistry and in silico screening will play an increasingly important role in the rational design of novel this compound derivatives with tailored properties.
High-Throughput Screening (HTS): Computational HTS methods can be used to rapidly screen virtual libraries of this compound derivatives for desired properties, such as biological activity or material characteristics. core.ac.ukmdpi.com This approach can significantly accelerate the discovery of new lead compounds.
Predictive Modeling: Quantum mechanical calculations and molecular dynamics simulations can be employed to predict the electronic, optical, and conformational properties of new derivatives. researchgate.net This allows for the pre-selection of the most promising candidates for synthesis, saving time and resources. For instance, Density Functional Theory (DFT) calculations can be used to understand and predict the outcomes of proposed chemical reactions. rsc.org
Structure-Activity Relationship (SAR) Studies: By combining computational modeling with experimental data, robust SAR models can be developed. These models will provide a deeper understanding of how specific structural modifications influence the properties of this compound derivatives, guiding the design of next-generation compounds.
The convergence of these future research trajectories promises to unlock the full potential of this compound chemistry, paving the way for the development of novel materials, therapeutics, and other advanced applications in a sustainable and efficient manner.
Q & A
Q. Why do some studies report unexpected byproducts in diacetate synthesis?
- Methodological Answer : Byproducts (e.g., monoacetates or cyclized products) arise from incomplete acetylation or competing reactions. Use LC-MS to detect intermediates. highlights carbalumination side reactions, suggesting analogous pathways here. Quenching reactive intermediates (e.g., with methanol) can suppress undesired pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
